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molecular formula C7H6ClNO B086856 n-(3-Chlorophenyl)formamide CAS No. 139-71-9

n-(3-Chlorophenyl)formamide

Cat. No. B086856
M. Wt: 155.58 g/mol
InChI Key: ZUMJTLJZVNIVSA-UHFFFAOYSA-N
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Patent
US06562978B1

Procedure details

Acetic anhydride (189 ml, 2.0 mol) was mixed with formic acid (91 ml, 2.4 mol) at 0° C. and the mixture was stirred at 60° C. for 1 h and then cooled to 0° C. To the solution was added dropwise 3-chloroaniline (105.7 ml, 1.0 mol) and the mixture was stirred at room temperature for 18 h. After removal of solvent in vacuo, the residue was extracted with EtOAc-H2O. The organic layer was washed with 5% aqueous citric acid, saturated aqueous NaHCO3 and brine, dried over Na2SO4 and then concentrated. The residue was crystallized from iPr2O to give the title compound (115 g, 0.739 mol, 74%) as a colorless solid.
Quantity
189 mL
Type
reactant
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step One
Quantity
105.7 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])C)(=O)C.C(O)=O.[Cl:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][CH:18]=1)[NH2:15]>>[Cl:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][CH:18]=1)[NH:15][CH:5]=[O:7]

Inputs

Step One
Name
Quantity
189 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
91 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
105.7 mL
Type
reactant
Smiles
ClC=1C=C(N)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After removal of solvent in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with EtOAc-H2O
WASH
Type
WASH
Details
The organic layer was washed with 5% aqueous citric acid, saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from iPr2O

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(NC=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.739 mol
AMOUNT: MASS 115 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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